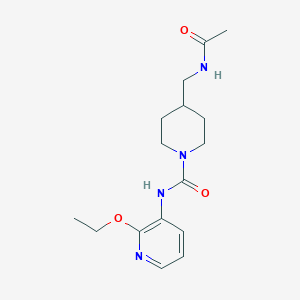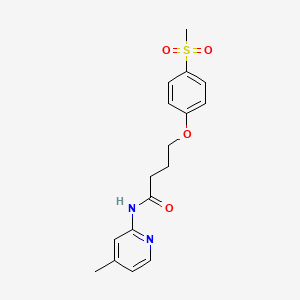![molecular formula C20H30N2O3 B7681444 2-(2,6-dimethylphenoxy)-N-[1-(3-methylbutanoyl)piperidin-4-yl]acetamide](/img/structure/B7681444.png)
2-(2,6-dimethylphenoxy)-N-[1-(3-methylbutanoyl)piperidin-4-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-dimethylphenoxy)-N-[1-(3-methylbutanoyl)piperidin-4-yl]acetamide, also known as DMXAA, is a synthetic compound that has been found to have anti-tumor properties. It was first synthesized in the 1980s and has since been the subject of numerous scientific studies. In
作用機序
The mechanism of action of 2-(2,6-dimethylphenoxy)-N-[1-(3-methylbutanoyl)piperidin-4-yl]acetamide is not fully understood, but it is believed to involve the activation of the immune system. 2-(2,6-dimethylphenoxy)-N-[1-(3-methylbutanoyl)piperidin-4-yl]acetamide stimulates the production of cytokines, which are proteins that play a key role in the immune response. This leads to the activation of immune cells, such as macrophages and natural killer cells, which then attack the tumor cells.
Biochemical and Physiological Effects:
2-(2,6-dimethylphenoxy)-N-[1-(3-methylbutanoyl)piperidin-4-yl]acetamide has been shown to have several biochemical and physiological effects. It increases the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α). It also increases the permeability of blood vessels in the tumor, allowing immune cells and chemotherapy drugs to reach the tumor more easily. 2-(2,6-dimethylphenoxy)-N-[1-(3-methylbutanoyl)piperidin-4-yl]acetamide has been found to have minimal toxicity in normal tissues.
実験室実験の利点と制限
2-(2,6-dimethylphenoxy)-N-[1-(3-methylbutanoyl)piperidin-4-yl]acetamide has several advantages for lab experiments. It is easy to synthesize and can be obtained in large quantities. It has been extensively studied and has a well-established mechanism of action. However, 2-(2,6-dimethylphenoxy)-N-[1-(3-methylbutanoyl)piperidin-4-yl]acetamide also has some limitations. It has been found to have variable efficacy in different types of tumors, and its mechanism of action is not fully understood.
将来の方向性
There are several future directions for the study of 2-(2,6-dimethylphenoxy)-N-[1-(3-methylbutanoyl)piperidin-4-yl]acetamide. One area of research is the development of new formulations of 2-(2,6-dimethylphenoxy)-N-[1-(3-methylbutanoyl)piperidin-4-yl]acetamide that can increase its efficacy and reduce its toxicity. Another area of research is the identification of biomarkers that can predict which tumors will respond to 2-(2,6-dimethylphenoxy)-N-[1-(3-methylbutanoyl)piperidin-4-yl]acetamide treatment. Finally, there is a need for further studies to understand the mechanism of action of 2-(2,6-dimethylphenoxy)-N-[1-(3-methylbutanoyl)piperidin-4-yl]acetamide and how it can be used in combination with other therapies to improve cancer treatment outcomes.
Conclusion:
In conclusion, 2-(2,6-dimethylphenoxy)-N-[1-(3-methylbutanoyl)piperidin-4-yl]acetamide is a synthetic compound that has shown promise as an anti-tumor agent. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Future research directions include the development of new formulations, identification of biomarkers, and further studies to understand its mechanism of action.
合成法
2-(2,6-dimethylphenoxy)-N-[1-(3-methylbutanoyl)piperidin-4-yl]acetamide is synthesized through a series of chemical reactions involving 2,6-dimethylphenol, 1-(3-methylbutanoyl)piperidine-4-carboxylic acid, and acetic anhydride. The process involves several steps, including esterification, amidation, and acetylation. The final product is a white crystalline solid that is soluble in water.
科学的研究の応用
2-(2,6-dimethylphenoxy)-N-[1-(3-methylbutanoyl)piperidin-4-yl]acetamide has been extensively studied for its anti-tumor properties. It has been shown to induce tumor necrosis and inhibit the growth of various types of tumors, including melanoma, breast cancer, and lung cancer. 2-(2,6-dimethylphenoxy)-N-[1-(3-methylbutanoyl)piperidin-4-yl]acetamide has also been found to enhance the effectiveness of chemotherapy and radiation therapy.
特性
IUPAC Name |
2-(2,6-dimethylphenoxy)-N-[1-(3-methylbutanoyl)piperidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-14(2)12-19(24)22-10-8-17(9-11-22)21-18(23)13-25-20-15(3)6-5-7-16(20)4/h5-7,14,17H,8-13H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBPWUIFNXVAIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC2CCN(CC2)C(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-dimethylphenoxy)-N-[1-(3-methylbutanoyl)piperidin-4-yl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(Dimethylsulfamoylamino)methyl]-5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran](/img/structure/B7681361.png)
![1-[[4-(3-Oxopiperazin-1-yl)phenyl]methyl]-3-pyridin-2-ylurea](/img/structure/B7681373.png)
![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-(furan-2-ylmethyl)cyclopropanamine](/img/structure/B7681381.png)
![2-(1H-benzimidazol-2-ylmethylsulfanyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide](/img/structure/B7681385.png)


![Methyl 1-[(2-methylfuran-3-carbonyl)sulfamoyl]piperidine-4-carboxylate](/img/structure/B7681410.png)
![3-(2-methoxyethoxy)-N-[3-(trifluoromethyl)cyclohexyl]benzamide](/img/structure/B7681420.png)

![4-[[(5-fluoro-3-methyl-1-benzofuran-2-yl)methylamino]methyl]-N,N,2,5-tetramethylpyrazol-3-amine](/img/structure/B7681451.png)
![1-[(2-Fluorophenyl)methyl]-3-[(3-methoxyphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B7681465.png)
![2-[methyl-(1-propan-2-ylpiperidin-4-yl)amino]-N-(1-phenylethyl)acetamide](/img/structure/B7681470.png)
![5-chloro-N-[(1R)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B7681476.png)
![N-[(1-ethylbenzimidazol-2-yl)methyl]-3-(3-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide](/img/structure/B7681484.png)